2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
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Description
2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Photophysical Properties
Synthesis Techniques : The compound is typically synthesized through multicomponent reactions, involving 2-hydroxynaphthaldehyde and 2-aminophenol derivatives, followed by complexation with metallic elements such as organotin compounds. These processes yield high-purity products used for further applications, notably in the development of organic light-emitting diodes (OLEDs) due to their unique electroluminescence properties (García-López et al., 2014).
Photophysical Characterization : The synthesized compounds exhibit interesting photophysical properties, such as quantum yields and lifetimes that make them suitable for OLED applications. These properties are determined in solution, highlighting their potential in electronic device fabrication (García-López et al., 2014).
Biological Activities and Applications
Anti-HIV Activity : Derivatives of the compound have been explored for their inhibitory activity against HIV-1 and HIV-2, demonstrating significant potential as antiviral agents. The synthesis of these derivatives involves a series of reactions leading to compounds with potent in vitro efficacy against HIV replication (Hamad et al., 2010).
Antiparkinson's Activity : Some novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide have been synthesized and studied for their anti-Parkinson's activity, indicating significant potential in treating Parkinson's disease. These compounds show potent free radical scavenging activity and protective effects in diseased rat brain models, suggesting a promising avenue for therapeutic development (Gomathy et al., 2012).
Anti-Angiogenic Activity : N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide derivatives have shown potent inhibition of aminopeptidase N, a key enzyme involved in angiogenesis. This inhibition is crucial for preventing tumor growth and metastasis, marking these compounds as potential candidates for anticancer therapies (Lee et al., 2005).
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-16-7-3-4-8-18(16)22(24)25)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHULSIFCOVIDF-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide |
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